molecular formula C10H23N3 B13458108 2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine

Katalognummer: B13458108
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: KOGPYMUGULJCIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine is an organic compound with the molecular formula C10H23N3 and a molecular weight of 185.19 g/mol for the parent molecule (186.20 g/mol for the [M+H]+ adduct) . This tertiary amine features a piperazine ring substituted with a tert-butyl group and a 2-aminoethyl side chain. This structure is of significant interest in medicinal chemistry and chemical synthesis. Piperazine derivatives are widely utilized in pharmaceutical research and as building blocks for more complex molecules. For instance, structurally related compounds serve as crucial intermediates in developing novel therapeutics, such as antimalarial agents where the piperazine moiety is a key pharmacophore . Similarly, 1-piperazineethanamine (a closely related analog) is commercially used as an epoxy resin curing agent, demonstrating the utility of this chemical class in material science . Researchers value this compound for its potential as a versatile synthetic intermediate. The reactive primary amine on the ethan-1-yl chain allows for further functionalization, such as amide bond formation, while the tertiary amine within the piperazine ring can act as a base or a ligand. The tert-butyl group confers steric and electronic influences that can fine-tune the molecule's physicochemical properties. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Eigenschaften

Molekularformel

C10H23N3

Molekulargewicht

185.31 g/mol

IUPAC-Name

2-(4-tert-butylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C10H23N3/c1-10(2,3)13-8-6-12(5-4-11)7-9-13/h4-9,11H2,1-3H3

InChI-Schlüssel

KOGPYMUGULJCIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CCN(CC1)CCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Alkylation of Piperazine with tert-Butyl Halides

One straightforward approach involves the nucleophilic substitution of piperazine with tert-butyl halides (e.g., tert-butyl bromide or chloride) to introduce the tert-butyl group at the nitrogen atom. This reaction is typically carried out under basic conditions to favor mono-substitution.

  • Procedure : Piperazine is reacted with tert-butyl bromide in an aprotic solvent such as acetonitrile or DMF, often in the presence of a base like potassium carbonate or triethylamine.
  • Outcome : Formation of 1-(tert-butyl)piperazine.
  • Considerations : Controlling stoichiometry is critical to avoid di-substitution.

Reductive Amination for Ethanamine Side Chain Installation

The ethanamine substituent can be introduced via reductive amination, a widely used method for C–N bond formation in piperazine derivatives.

  • Method : The 1-(tert-butyl)piperazine is reacted with an aldehyde or ketone bearing the ethanamine precursor (e.g., 2-aminoacetaldehyde or 2-bromoacetaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Catalysts and Conditions : Mild acidic conditions are often used to facilitate imine formation followed by reduction.
  • Advantages : High selectivity and yields; avoids over-alkylation.

Multi-Step Synthesis via Protected Intermediates

A more controlled synthesis involves protecting groups and stepwise functionalization:

  • Step 1 : Protection of one nitrogen of piperazine (e.g., Boc protection) to direct substitution.
  • Step 2 : Alkylation of the free nitrogen with tert-butyl electrophile.
  • Step 3 : Deprotection of the Boc group.
  • Step 4 : Introduction of the ethanamine side chain by nucleophilic substitution or reductive amination.

This approach enhances regioselectivity and purity of the final product.

Representative Synthetic Routes from Literature

While direct literature specifically on 2-(4-tert-butylpiperazin-1-yl)ethan-1-amine is limited, related piperazine derivatives provide insight into viable synthetic strategies.

Step Reagents/Conditions Description Yield (%) Notes
1 Piperazine + tert-butyl bromide, K2CO3, DMF, 80 °C, 12 h N-alkylation to 1-(tert-butyl)piperazine 70-85 Control stoichiometry to avoid di-substitution
2 1-(tert-butyl)piperazine + 2-bromoethylamine hydrobromide, NaHCO3, MeOH, reflux Nucleophilic substitution to install ethanamine 60-75 Protection of amine may be required
3 Alternatively, reductive amination: 1-(tert-butyl)piperazine + aminoacetaldehyde diethyl acetal, NaBH3CN, MeOH, pH 5-6 Reductive amination to install ethanamine 65-80 Mild conditions, good selectivity

Analytical and Purification Methods

  • Purification : Flash column chromatography using solvents such as dichloromethane/methanol or petroleum ether/ethyl acetate is common to isolate the target compound from reaction mixtures.
  • Characterization : NMR (1H and 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.
  • Yields : Typical overall yields range from 60% to 85% depending on reaction conditions and purification efficiency.

Notes on Reaction Optimization and Scale-Up

  • Use of mild bases and controlled temperature prevents over-alkylation.
  • Protecting groups on piperazine nitrogens improve regioselectivity.
  • Reductive amination offers stereoselective control if chiral centers are involved.
  • Solvent choice affects reaction rates and product solubility; DMF, MeOH, and dichloromethane are common.
  • Industrial scale synthesis may require continuous flow techniques for better control and safety.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Direct N-alkylation Piperazine + tert-butyl bromide Simple, straightforward Risk of di-substitution 70-85
Reductive amination 1-(tert-butyl)piperazine + aldehyde + NaBH3CN High selectivity, mild conditions Requires aldehyde precursor 65-80
Protected intermediate route Boc-piperazine + tert-butyl electrophile + deprotection + alkylation High regioselectivity Multi-step, longer synthesis 60-75 (overall)

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine/Piperidine Cores

a. 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-amine (C₁₆H₂₀FN₃S)

  • Key Features : Incorporates a fluorophenyl and thiophenyl group instead of tert-butyl.
  • Impact : The fluorophenyl group increases lipophilicity (LogP ~3.2), while the thiophenyl moiety may enhance π-π stacking interactions with aromatic residues in receptors. This compound’s molecular weight (305.41 g/mol) is higher than the target compound (C₁₀H₂₁N₃, 183.29 g/mol), affecting pharmacokinetics .

b. 2-(4-Benzylpiperazin-1-yl)ethylamine (C₁₄H₂₃N₃)

  • Key Features : Benzyl substituent on piperazine and methylated ethylamine.

c. 2-(Piperazin-1-yl)ethan-1-amine (CAS 140-31-8)

  • Key Features : Base structure lacking substituents.

Heterocyclic and Functional Group Variations

a. 2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine

  • Key Features : Triazole ring replaces piperazine.
  • Impact : The triazole’s hydrogen-bonding capacity enhances TAAR1 agonist activity, demonstrating how heterocycle choice dictates target specificity .

b. 2-(1-Methylpiperidin-4-yl)ethan-1-amine

  • Key Features : Piperidine core (one nitrogen) vs. piperazine (two nitrogens).

c. Avapritinib Derivatives

  • Key Features : Piperazine linked to pyrimidine and fluorophenyl groups.
  • Impact : Bulky fluorophenyl groups improve kinase inhibition but increase molecular weight (>500 g/mol), limiting CNS uptake compared to smaller tert-butyl analogs .

a. NBOMe Series (e.g., 25B-NBOMe)

  • Key Features : Aryl-substituted ethanamines.
  • Impact: Methoxy and halogen groups on the phenyl ring enhance serotonin receptor affinity but introduce hallucinogenic properties, unlike the non-psychoactive tert-butyl group .

b. 2-(3,4-Methylenedioxyphenyl)ethylamine Derivatives

  • Key Features : Benzodioxole substituents.
  • Impact : Methylenedioxy groups increase serotonin receptor binding, contrasting with the tert-butyl’s role in metabolic stability .

Q & A

Q. What synthetic strategies are commonly employed for 2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 4-tert-butylpiperazine with a bromoethylamine derivative. Key steps include:
  • Using polar aprotic solvents (e.g., DMF) and bases (e.g., K2_2CO3_3) to facilitate nucleophilic substitution at elevated temperatures (80–140°C) .
  • Catalytic agents like triethylamine (TEA) enhance reaction efficiency by neutralizing acidic byproducts .
  • Purification via column chromatography or preparative TLC ensures high purity (>95%) .
    Yield optimization requires controlled stoichiometry, inert atmospheres, and post-synthetic characterization (e.g., MS, NMR) to confirm structural integrity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperazine ring geometry, tert-butyl group (δ ~1.2 ppm for CH3_3), and ethylamine chain (δ ~2.6–3.0 ppm for CH2_2) .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 198 [M + H]+^+ for intermediates) .
  • HPLC : Monitors purity (>95%) and detects degradation products under stress conditions (e.g., heat, light) .

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The tert-butyl group increases lipophilicity (logP), enhancing membrane permeability. Comparative studies with trifluoromethyl or difluoroethyl analogs suggest that bulky substituents improve metabolic stability by sterically shielding the piperazine core from enzymatic degradation . Solubility can be assessed via shake-flask methods in buffers of varying pH.

Advanced Research Questions

Q. What experimental approaches resolve contradictions in receptor binding affinity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., buffer composition, temperature). Strategies include:
  • Orthogonal Assays : Compare radioligand binding with functional assays (e.g., cAMP accumulation or calcium flux) .
  • Control Standardization : Use reference compounds with well-established binding profiles (e.g., prazosin for α-adrenergic receptors).
  • Structural Dynamics : Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses and identify key residues influencing affinity discrepancies .

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models utilize descriptors such as:
  • Lipophilicity (logP) : Correlates with membrane penetration.
  • Electrostatic Potential : Predicts hydrogen-bonding interactions.
  • Molar Refractivity : Reflects steric bulk.
    Studies on structurally related piperazine derivatives demonstrate that 3D-QSAR (CoMFA/CoMSIA) optimizes substituent placement for target engagement . For example, introducing electron-withdrawing groups at the para position of the piperazine ring may enhance affinity for serotonin receptors.

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Methodological Answer :
  • Disordered Tert-Butyl Groups : Crystallographic disorder is mitigated using SHELXL refinement with restraints on bond lengths and angles .
  • Low Diffraction Quality : High-resolution data (≤1 Å) collected at cryogenic temperatures (100 K) improve electron density maps.
  • Polymorphism Screening : Slurrying in solvents (e.g., ethanol/water) identifies stable crystalline forms .

Q. How does the compound’s stability under physiological conditions impact in vitro assay design?

  • Methodological Answer : Stability is assessed via:
  • Forced Degradation Studies : Exposure to acidic/basic conditions (pH 1–13), oxidative stress (H2_2O2_2), and UV light .
  • LC-MS Monitoring : Quantifies degradation products (e.g., tert-butyl oxidation to carboxylic acid).
    Assay buffers should mimic physiological pH (7.4) and include antioxidants (e.g., ascorbic acid) to minimize artifactic results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.